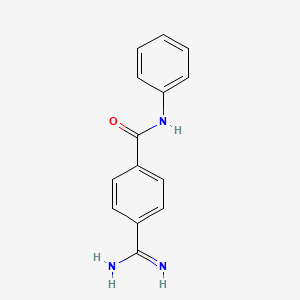

4-Amidinobenzoic acid anilide

描述

Structure

3D Structure

属性

CAS 编号 |

50466-26-7 |

|---|---|

分子式 |

C14H13N3O |

分子量 |

239.27 g/mol |

IUPAC 名称 |

4-carbamimidoyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H13N3O/c15-13(16)10-6-8-11(9-7-10)14(18)17-12-4-2-1-3-5-12/h1-9H,(H3,15,16)(H,17,18) |

InChI 键 |

GDILSGIZOCRYIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N |

其他CAS编号 |

50466-26-7 |

同义词 |

4-amidinobenzoic acid anilide |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 4 Amidinobenzoic Acid Anilide Systems

Established Synthetic Routes for 4-Amidinobenzoic Acid Anilide Scaffolds

The traditional synthesis of 4-amidinobenzoic acid anilides involves a multi-step process that begins with the formation of the central benzamide (B126) backbone, followed by the introduction of the amidine group and attachment of the anilide moiety.

Preparation of the Core Benzamide Backbone

The formation of the amide bond is a cornerstone of organic synthesis. mdpi.com The most common approach to constructing the benzamide backbone of this compound starts from a para-substituted benzoic acid derivative. A key precursor is 4-cyanobenzoic acid, which contains the nitrile group that will later be converted to the amidine. rsc.orgchemicalbook.com

The synthesis of the benzamide backbone typically involves the reaction of a carboxylic acid with an amine. mdpi.com However, direct reaction requires high temperatures. wikipedia.org Therefore, the carboxylic acid is often "activated" to facilitate the reaction. Common methods for amide bond formation include:

From Acyl Chlorides: The reaction of an acyl chloride with an amine is a simple and widely used method for synthesizing amides. This method, known as the Schotten-Baumann reaction, is often carried out under cooling due to its exothermic nature. wikipedia.org

From Esters: Esters can react with ammonia (B1221849) or amines to form amides. wikipedia.org

Using Coupling Agents: A variety of coupling agents are used in peptide synthesis and can be applied to form the benzamide bond. These include carbodiimides like DCC and EDCl, as well as uronium salt condensing agents such as HATU and HBTU. wikipedia.org

A common route to the benzamide backbone of the target molecule starts with 4-cyanobenzoic acid. This can be converted to 4-cyanobenzoyl chloride, which then reacts with an appropriate aniline (B41778) to form the N-aryl-4-cyanobenzamide.

Strategies for the Introduction and Functionalization of the Amidine Group

The conversion of a nitrile group to an amidine is a crucial step in the synthesis of this compound. The most established method for this transformation is the Pinner reaction. synarchive.comwikipedia.orgjk-sci.com

The Pinner Reaction: This two-step process involves:

Formation of a Pinner Salt: The nitrile reacts with an alcohol in the presence of a strong acid (typically anhydrous HCl) to form an imidate salt, also known as a Pinner salt. synarchive.comwikipedia.orgjk-sci.com It is important to control the temperature during this step, as the imidate hydrochloride is thermodynamically unstable and can rearrange. jk-sci.com

Amination: The Pinner salt is then treated with ammonia or an amine to yield the desired amidine. wikipedia.org

An alternative to the Pinner reaction involves the conversion of the nitrile to a thioamide, which can then be reacted with an amine. However, this method can have limitations, such as poor yields due to competing side reactions. tandfonline.com Another approach is the catalytic hydrogenation of an intermediate amidoxime, which can be a milder and more efficient route. tandfonline.com

Techniques for Anilide Moiety Attachment and Derivatization

The anilide portion of the molecule is typically introduced by reacting the activated benzoic acid derivative with a substituted aniline. The choice of aniline allows for the introduction of various functional groups, which can modulate the properties of the final compound.

Derivatization of the anilide moiety can be achieved by using anilines with pre-existing functional groups. For example, using a bromo-substituted aniline can introduce a site for further chemical modification. nih.gov The position of the substituent on the aniline ring is critical, as it can affect the reactivity of the aniline due to steric hindrance and changes in its pKa. nih.gov

Exploration of Novel Synthetic Approaches and Catalytic Strategies for Enhanced Efficiency

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing amides and amidines.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste and use less hazardous materials in chemical synthesis. rsc.org In the context of this compound synthesis, this has led to the exploration of:

Catalytic Amide Bond Formation: To avoid the use of stoichiometric activating agents, which generate significant waste, catalytic methods for amide bond formation are being developed. sigmaaldrich.com These include ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, and boronic acid-catalyzed amidations. sigmaaldrich.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. nih.gov Microwave-assisted continuous-flow synthesis has been used to produce amides from carboxylic acids and amines at high temperatures and pressures. nih.gov

Sustainable Solvents and Catalysts: Research is ongoing to replace hazardous solvents and catalysts with greener alternatives. rsc.orgrsc.org For example, the use of water as a solvent and magnetically separable nanocatalysts for the synthesis of N-sulfonyl amidines has been reported. rsc.org An electrochemical multicomponent reaction using methanol (B129727) as a green C1 source has also been developed for N-sulfonyl amidine synthesis. organic-chemistry.org

Stereoselective and Regioselective Synthetic Transformations

For the synthesis of more complex derivatives of this compound, controlling the stereochemistry and regiochemistry of the reactions is crucial.

Stereoselective Synthesis: When chiral centers are present in the molecule, for instance in the anilide moiety, stereoselective synthesis methods are required to obtain a single enantiomer. This is particularly important for pharmaceutical applications. Methods for the stereoselective synthesis of α-amino acids, which can be incorporated into the anilide part, have been developed using techniques like the Strecker reaction on cyclic starting materials. nih.gov Photoredox catalysis has also emerged as a tool for stereoselective C-radical addition to create chiral amino acid derivatives. nih.gov

Regioselective Synthesis: When the aromatic rings of the this compound are substituted with multiple groups, controlling the position of these substituents is essential. Regioselective reactions ensure that the functional groups are introduced at the desired positions. For example, copper-catalyzed amination of chlorobenzoic acids has been shown to be highly regioselective, with amination occurring specifically at the ortho-position to the carboxylic acid group. nih.gov

Systematic Design and Synthesis of Substituted this compound Derivatives

The systematic design and synthesis of substituted this compound derivatives are pivotal in medicinal chemistry and materials science. These processes allow for the fine-tuning of the molecule's physicochemical and biological properties. The core structure, this compound, features an amidino group at the para position of a benzoic acid anilide framework. vulcanchem.com This structure is a derivative of p-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis. researchgate.netgoogle.com

Structural modifications on the anilide ring of this compound are a rational approach to modulate the compound's properties. The introduction of various substituents on the anilide ring can influence its electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity and physical characteristics.

For instance, the introduction of electron-donating groups (e.g., -Me, -OMe) or electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electron density of the aromatic system, potentially influencing interactions with biological targets. mdpi.com Halogenated anilides, for example, have been explored for their unique biological activities, where the nature and position of the halogen atom can be critical. science.gov The conformational space of the anilide side chain is also a key consideration, as it dictates the three-dimensional shape of the molecule and its ability to bind to specific receptors or enzymes. science.gov

Table 1: Rationale for Anilide Ring Modifications

| Modification Type | Rationale | Potential Effects |

| Electron-donating Groups | Increase electron density on the ring. | Modulate binding affinity, alter metabolic stability. |

| Electron-withdrawing Groups | Decrease electron density on the ring. | Enhance binding through different interactions, modify acidity/basicity. |

| Halogens | Introduce specific steric and electronic effects. | Can lead to potent and selective biological activity. science.gov |

| Bulky Groups | Introduce steric hindrance. | Can confer selectivity for specific biological targets. |

The amidine group is a strong basic center and a key site for hydrogen bonding and ionic interactions. vulcanchem.com Derivatization at this functional group can significantly alter the compound's basicity, solubility, and interaction with biological macromolecules.

Common derivatization strategies include N-substitution of the amidine group to form various substituted amidines. These modifications can be used to modulate the pKa of the amidine group, thereby influencing its charge state at physiological pH. Furthermore, the amidine can be incorporated into heterocyclic systems, leading to novel scaffolds with potentially different biological profiles. The synthesis of such derivatives often involves multi-step reaction sequences, starting from the corresponding cyano or amino precursors. nih.gov

Rigorous Characterization Techniques in Synthetic Organic Research

The unambiguous identification and characterization of newly synthesized this compound derivatives are crucial. A combination of spectroscopic techniques is employed to elucidate the structure, confirm the molecular weight, and identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons in the range of 7.0-8.0 ppm. vulcanchem.com The protons of the amidine group typically appear at a downfield chemical shift, between 7.5 and 9.0 ppm, while the amide N-H proton is expected to resonate at an even lower field, around 9.5-10.5 ppm. vulcanchem.com In comparison, the aromatic protons of the parent compound, 4-aminobenzoic acid, show signals at approximately 7.65 ppm and 6.57 ppm in DMSO-d₆. chemicalbook.com

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic protons | 7.0 - 8.0 vulcanchem.com |

| Amidino protons | 7.5 - 9.0 vulcanchem.com |

| Amide N-H | 9.5 - 10.5 vulcanchem.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. vulcanchem.com For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 239.27 g/mol . vulcanchem.com

Electron ionization (EI) is a common ionization technique that can lead to characteristic fragmentation patterns. Analysis of these patterns can help to confirm the connectivity of the different parts of the molecule. For the related compound, 4-aminobenzoic acid, the mass spectrum shows a prominent molecular ion peak at m/z 137, along with other fragments. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vulcanchem.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), the C=N stretch of the amidine group (1650-1680 cm⁻¹), the C=O stretch of the amide group (1630-1690 cm⁻¹), and C=C vibrations of the aromatic rings (1450-1600 cm⁻¹). vulcanchem.com In the case of 4-aminobenzoic acid, the aniline N-H stretching vibrations are observed in the region of 3480-3250 cm⁻¹. jocpr.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong UV absorption. The UV-Vis spectrum of 4-aminobenzoic acid in water shows absorption maxima at 266 nm. nih.gov The specific absorption maxima for this compound would depend on the solvent and the specific substituents on the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 vulcanchem.com |

| C=N Stretch (Amidine) | 1650 - 1680 vulcanchem.com |

| C=O Stretch (Amide) | 1630 - 1690 vulcanchem.com |

| C=C Stretch (Aromatic) | 1450 - 1600 vulcanchem.com |

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Isolation

The assessment of purity and the isolation of target molecules are critical steps in the synthesis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and widely used techniques for these purposes. They allow for the effective separation of the desired product from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the quantitative analysis and purification of this compound systems. Given the polar nature of the amidino and amide functional groups, reverse-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system.

The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a typical mobile phase consists of a mixture of water, often containing an acidic modifier like trifluoroacetic acid (TFA) or a buffer like ammonium (B1175870) formate, and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is generally employed to ensure the efficient separation of compounds with varying polarities. sielc.com Detection is commonly performed using a UV detector, as the aromatic rings in the anilide structure absorb UV light, typically around 254-270 nm. sielc.comnih.gov

The purity of the synthesized anilide is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. For isolation, preparative HPLC is used, which involves larger columns and higher flow rates to handle greater quantities of the sample mixture.

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 25 minutes |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction and making a preliminary assessment of product purity. chemicalbook.com For this compound systems, the stationary phase is typically a silica (B1680970) gel plate. uspbpep.com

The mobile phase, or eluent, is a solvent system chosen to achieve optimal separation of the spots on the plate. A mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a highly polar solvent (e.g., methanol) is often effective. The progress of the amidation reaction can be followed by spotting the reaction mixture on a TLC plate alongside the initial amine and carboxylic acid starting materials. The consumption of the starting materials and the appearance of a new spot corresponding to the this compound product indicate the reaction's advancement.

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. After development, the plate is typically visualized under UV light (at 254 nm or 365 nm), where the aromatic nature of the compounds allows them to appear as dark or fluorescent spots. uspbpep.com

Table 2: Example TLC Monitoring of a Synthesis Reaction

| Compound | Exemplary Rf Value (Dichloromethane:Methanol 9:1) |

| Starting Material (Amine) | 0.65 |

| Starting Material (Carboxylic Acid) | 0.15 |

| This compound (Product) | 0.45 |

Molecular Mechanisms and Preclinical Biological Interactions of 4 Amidinobenzoic Acid Anilide

Detailed Investigation of Serine Protease Inhibition by 4-Amidinobenzoic Acid Anilide

Substituted anilides of 4-amidinobenzoic acid have been identified as inhibitors of several serine proteases, including the key enzymes trypsin, thrombin, and fibrinolysin. nih.gov The presence of the amidino group is crucial for the inhibitory activity, as it mimics the side chains of arginine and lysine, the natural substrates for these proteases. This structural feature allows the inhibitor to bind to the active site of the enzyme, thereby blocking its catalytic function.

Biochemical Characterization of Trypsin Inhibition

Analysis of Fibrinolysin Inhibition

Fibrinolysin, also known as plasmin, is the primary enzyme responsible for the breakdown of fibrin (B1330869) clots in a process called fibrinolysis. The modulation of fibrinolysin activity is of significant interest in the context of both thrombosis and bleeding disorders. Research has indicated that substituted anilides of 4-amidinobenzoic acid can inhibit fibrinolysin. nih.gov The mechanism is presumed to be analogous to that of trypsin and thrombin, with the amidinophenyl moiety playing a key role in binding to the enzyme's active site.

Enzymatic Kinetics and Inhibition Type Determination

While the inhibitory activity of substituted 4-amidinobenzoic acid anilides against serine proteases is established, detailed enzymatic kinetic data and the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive) for the unsubstituted this compound are not available in the reviewed scientific literature. To determine the inhibition constant (Ki) and the mode of inhibition, further experimental studies would be required. Such studies would typically involve measuring the rate of enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

| Enzyme | Inhibition Data for this compound |

| Trypsin | Inhibitory effect noted for substituted anilides. Specific Ki and inhibition type for the unsubstituted anilide are not documented in the reviewed sources. |

| Thrombin | Inhibitory effect noted for substituted anilides. Specific Ki and inhibition type for the unsubstituted anilide are not documented in the reviewed sources. |

| Fibrinolysin | Inhibitory effect noted for substituted anilides. Specific Ki and inhibition type for the unsubstituted anilide are not documented in the reviewed sources. |

Exploration of Other Potential Enzymatic Targets and Receptor Interactions

The specificity of a drug candidate is a critical factor in its development. While this compound and its derivatives are primarily recognized for their interaction with serine proteases, it is important to explore their potential effects on other enzyme classes to understand their broader pharmacological profile.

Inhibitory Effects on Enzymes Beyond Serine Proteases

Based on the available scientific literature, there is no documented evidence of significant inhibitory effects of this compound on enzymes other than serine proteases. The high affinity of the 4-amidinophenyl group for the S1 pocket of trypsin-like serine proteases suggests a degree of specificity. However, comprehensive screening against a broad panel of enzymes would be necessary to definitively rule out off-target effects. One study on substituted anilides of 4-amidinobenzoic acid also investigated their effect on L-serine dehydratase, indicating an interest in exploring targets beyond the classical serine proteases. nih.gov

Interactions with Other Biological Molecules

The chemical structure of this compound, featuring a positively charged amidinium group, a central phenyl ring, and an anilide moiety, dictates its potential interactions with a variety of biological molecules. The primary mode of interaction is expected to be with proteins, particularly enzymes and receptors, where it can function as an inhibitor or a ligand. The amidine group, typically protonated at physiological pH, is a strong candidate for forming ionic bonds and charge-assisted hydrogen bonds with negatively charged amino acid residues such as aspartate and glutamate (B1630785) within a protein's active site.

Furthermore, the aromatic rings of the benzoic acid and anilide portions of the molecule can engage in non-covalent interactions. These include π-π stacking with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions with nonpolar residues. The amide linkage in the anilide structure provides additional hydrogen bond donor and acceptor sites, further contributing to its binding capabilities with biological macromolecules. These combined interactions—ionic, hydrogen bonding, and hydrophobic—create a multifactorial binding profile that can contribute to both the affinity and specificity of the compound for its biological targets.

Analysis of Binding Site Interactions and Molecular Recognition Phenomena

The amidine group is a critical pharmacophore in the molecular recognition of this compound by its biological targets. As a nitrogen analogue of carboxylic acids, the amidine moiety is a key player in establishing strong and specific interactions within a binding pocket. nih.gov Studies on amidine-containing molecules have shown they are effective isosteres for amide bonds and can readily participate in hydrogen-bonding interactions that are compatible with complex biological structures. iastate.edursc.org

At physiological pH, the amidine group is typically protonated, forming a resonant amidinium cation. This positive charge is crucial for forming strong ionic interactions, or salt bridges, with anionic residues like aspartate or glutamate in a target protein. Beyond simple ionic bonds, the amidinium ion can act as an excellent hydrogen bond donor, forming charge-enhanced hydrogen bonds that are significantly stronger than those formed by neutral donors. semanticscholar.org This ability to engage in dual ionic and hydrogen bonding interactions makes the amidine group a powerful anchoring point, significantly contributing to the binding affinity of the molecule. The basicity of the amidine can be influenced by its local environment within a peptide or protein structure, which can modulate the strength of these interactions. iastate.eduresearchgate.net

The anilide portion of the molecule offers a versatile scaffold for chemical modification, and substituents on the anilide phenyl ring can profoundly influence ligand-target affinity and selectivity. The electronic properties of these substituents are of particular importance. researchgate.net Electron-withdrawing groups (e.g., nitro, halogen) can decrease the electron density of the anilide ring and affect the pKa of the entire molecule, potentially altering ionization states and the strength of hydrogen bonds. researchgate.net Conversely, electron-donating groups (e.g., methoxy, methyl) can increase electron density and modulate these properties in the opposite direction. researchgate.net

These electronic modifications can fine-tune the molecule's interaction with specific amino acid residues in the binding site. For instance, a substituent capable of acting as a hydrogen bond acceptor could form an additional stabilizing interaction, thereby increasing affinity. nih.gov Furthermore, the size, shape, and lipophilicity of the substituents can dictate how the ligand fits into the binding pocket. Bulky substituents may create steric hindrance, preventing binding to certain targets while favoring others, thus enhancing selectivity. nih.gov The strategic placement of different functional groups on the anilide ring allows for the optimization of the molecule's binding profile, leading to the development of derivatives with improved potency and target specificity. nih.gov

Preclinical Biological Activity Studies of this compound and its Derivatives (In vitro and Animal Models)

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the evaluation of related chemical structures provides a framework for assessing its potential activity. A primary mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. unina.it

Preclinical evaluation of novel compounds like this compound would typically involve in vitro enzyme assays to determine their inhibitory concentration (IC50) against purified COX-1 and COX-2. unina.it Compounds exhibiting potent and selective inhibition of COX-2 are often sought to minimize the gastrointestinal side effects associated with COX-1 inhibition. unina.it Following in vitro screening, promising candidates would be advanced to cell-based assays using cell lines like J774 macrophages to assess their effects on prostaglandin (B15479496) production in a cellular context. unina.it Subsequent in vivo evaluation in animal models, such as the carrageenan-induced rat paw edema test, would be used to confirm anti-inflammatory efficacy. doaj.org The analgesic properties, which often accompany anti-inflammatory effects, can be assessed using models like the abdominal constriction (writhing) test in mice. researchgate.net

Derivatives of 4-aminobenzoic acid (PABA), a close structural relative of the core of this compound, have demonstrated a range of antimicrobial activities. nih.govnih.gov PABA is an essential nutrient for many bacteria, serving as a precursor in the synthesis of folic acid. nih.gov A key mechanism of action for antimicrobial agents based on this scaffold is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms but absent in humans. nih.gov

The antimicrobial activity of PABA derivatives is typically assessed in vitro by determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. nih.gov This panel often includes Gram-positive bacteria (e.g., Staphylococcus aureus, including methicillin-resistant strains or MRSA), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). researchgate.net Studies on various PABA derivatives have shown promising activity, particularly against Gram-positive bacteria and fungi. nih.gov The structural modifications, such as the formation of Schiff bases or amides, can significantly enhance this activity compared to the parent PABA molecule. nih.govresearchgate.net

The following table summarizes the antimicrobial activity of selected 4-aminobenzoic acid derivatives from preclinical studies, illustrating the potential for this class of compounds.

| Compound Type | Microorganism | Activity (MIC in µM) | Reference |

|---|---|---|---|

| PABA Schiff Base Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62 | nih.gov |

| PABA Schiff Base Derivative | Mycobacterium species | ≥ 62.5 | nih.gov |

| PABA Schiff Base Derivative | Fungi (broad-spectrum) | ≥ 7.81 | nih.gov |

| PABA Amide Derivative | E. coli | Significant Activity | researchgate.net |

| PABA Amide Derivative | S. aureus | Significant Activity | researchgate.net |

| PABA Amide Derivative | C. albicans | Significant Activity | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Amidinobenzoic Acid Anilide Analogs

Systematic Elucidation of Key Structural Features Dictating Biological Activity and Potency

The biological activity of 4-amidinobenzoic acid anilide analogs is dictated by several key structural features. The core structure consists of a 4-amidinobenzoic acid moiety linked to an anilide (N-phenyl) group through an amide bond. vulcanchem.com The amidino group, being strongly basic, is crucial for forming hydrogen bonds and ionic interactions with biological targets. This distinguishes it from the amino group of para-aminobenzoic acid (PABA), a well-known building block in pharmaceuticals. vulcanchem.comnih.gov

Key Structural Components of this compound:

| Feature | Description | Significance |

| 4-Amidino Group | A strongly basic functional group (-C(=NH)NH₂) at the para-position. | Essential for hydrogen bonding and ionic interactions with biological targets. vulcanchem.com |

| Benzoic Acid Core | The central phenyl ring to which the amidino and anilide groups are attached. | Provides the foundational scaffold for the molecule. |

| Anilide Moiety | An N-phenyl group attached to the carboxylic acid via an amide bond. | Substitutions on this ring significantly impact target specificity and efficacy. vulcanchem.com |

| Amide Linker | The -CONH- bond connecting the benzoic acid and aniline (B41778) parts. | Influences the molecule's conformation and flexibility. |

Impact of Substitutions on the Anilide Moiety on Target Specificity and Efficacy

Substitutions on the anilide ring of 4-amidinobenzoic acid analogs have a profound effect on their target specificity and potency. The nature, position (ortho, meta, or para), and electronic properties of these substituents can dramatically alter the compound's interaction with its biological target. nih.gov

For instance, in the development of inhibitors for enzymes like dihydropteroate (B1496061) synthase (DHPS), bulky substituents at the para position of the anilide ring have been shown to be detrimental to binding affinity. asm.org Conversely, the introduction of specific groups can enhance activity. For example, chloro-substituted anilinoquinoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines. nih.govresearchgate.net

Research on related para-aminobenzoic acid (PABA) derivatives further highlights the importance of anilide substitutions. The introduction of various functional groups can lead to a wide range of biological activities, including anticancer, anti-Alzheimer's, antibacterial, and antiviral properties. nih.gov The structural versatility of the anilide moiety allows for fine-tuning of the molecule's properties to achieve desired therapeutic effects. nih.gov

Computational Approaches in SAR Analysis and Predictive Modeling

Computational methods are indispensable tools in modern drug discovery for analyzing structure-activity relationships and predicting the properties of new molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or enzyme. malariaworld.orgnih.gov This method helps in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target's active site. malariaworld.orgnih.gov

In the context of this compound analogs, docking studies can elucidate how different substitutions on the anilide ring affect the binding affinity and orientation within the target's binding pocket. For example, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar structural motif, have been used to predict their binding to DNA gyrase, revealing key interactions with residues like Asp73, Asn46, and Arg136. nih.gov Such insights are invaluable for the rational design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asm.org By analyzing a set of known molecules and their activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.net

For analogs of 4-amidinobenzoic acid, QSAR studies can identify key physicochemical properties (descriptors) that are correlated with their biological potency. tandfonline.com These descriptors can include parameters related to lipophilicity (logP), electronic effects (pKa), and steric properties (molar refractivity). asm.org For instance, a QSAR study on sulfa drugs, which are structurally related to PABA derivatives, demonstrated a strong correlation between their inhibitory activity against dihydropteroate synthetase and their steric and electrostatic features. asm.org Such models provide a predictive framework for designing novel derivatives with enhanced activity. asm.orgresearchgate.net

Rational Design Principles for the Development of Novel this compound Derivatives with Enhanced Properties

The rational design of new this compound derivatives is guided by the principles derived from SAR studies and computational modeling. The goal is to systematically modify the lead compound to optimize its therapeutic properties.

A key strategy involves the hybridization of pharmacophores, combining the 4-amidinobenzoic acid scaffold with other molecular fragments known to have desirable biological activities. mdpi.com For example, combining the PABA structure with various aromatic aldehydes has led to Schiff bases with potent antimicrobial and cytotoxic activities. mdpi.com

Another principle is the use of isosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties to improve potency or pharmacokinetic properties. The structural versatility of the PABA backbone makes it an ideal candidate for such modifications. nih.govmdpi.com

Computational tools play a crucial role in this process. Molecular docking can be used to pre-screen virtual libraries of designed compounds to prioritize those with the highest predicted binding affinity. malariaworld.org QSAR models can then be used to predict the biological activity of these prioritized compounds, further refining the selection process before committing to chemical synthesis and biological testing. researchgate.net This integrated approach of SAR, computational modeling, and rational design accelerates the discovery of novel this compound derivatives with enhanced therapeutic potential. semanticscholar.org

Analytical and Research Tool Applications of 4 Amidinobenzoic Acid Anilide

Utilization as a Chemical Probe in Protease Research and Pathway Elucidation

4-Amidinobenzoic acid anilide has been investigated as a chemical probe, particularly in the study of serine proteases. The presence of the amidino group allows it to act as a mimetic of arginine or lysine, enabling it to interact with the active sites of these enzymes. Research dating back to the 1970s has highlighted the inhibitory effects of substituted anilides of 4-amidinobenzoic acid on key serine proteases involved in the coagulation cascade. nih.gov

A notable study demonstrated that this compound and its derivatives exhibit inhibitory activity against thrombin and fibrinolysin, two critical enzymes in the blood clotting and fibrinolysis pathways, respectively. nih.gov This inhibitory action allows researchers to use this compound to probe the structure-activity relationships of these enzymes and to elucidate their roles in physiological and pathological processes. By observing the effects of this anilide on protease activity, scientists can gain insights into the mechanisms of enzyme function and the consequences of their inhibition.

| Target Enzyme | Observed Effect | Reference |

| Thrombin | Inhibition | nih.gov |

| Fibrinolysin | Inhibition | nih.gov |

Integration into Enzyme Assay Development for High-Throughput Screening

While specific high-throughput screening (HTS) assays developed using this compound as a substrate are not extensively documented in publicly available literature, its structural characteristics suggest its potential for such applications. Enzyme assays are fundamental laboratory methods for measuring enzymatic activity and are crucial for enzyme kinetics studies and inhibitor screening. brieflands.com The development of HTS-compatible assays is a significant area of research, aiming to accelerate drug discovery and diagnostics. vulcanchem.com

The core principle of many enzyme assays involves the enzymatic conversion of a substrate into a product that can be detected, often through spectrophotometric or fluorometric methods. brieflands.com Given that derivatives of the structurally similar 4-aminobenzoic acid (PABA) are used in various biochemical assays, it is plausible that this compound could be chemically modified to create chromogenic or fluorogenic substrates for proteases. researchgate.netnih.gov

For example, a reporter group could be attached to the anilide portion of the molecule. Upon enzymatic cleavage of the amide bond by a target protease, the reporter group would be released, leading to a measurable signal. This approach is commonly used in HTS to rapidly screen large libraries of compounds for potential enzyme inhibitors. The specific recognition of the 4-amidinobenzoyl moiety by certain proteases would provide the assay with the necessary specificity.

Potential Assay Principle:

| Step | Description |

| 1. Substrate Design | This compound is coupled to a chromogenic or fluorogenic reporter group. |

| 2. Enzymatic Reaction | The target protease recognizes the 4-amidinobenzoyl moiety and cleaves the anilide bond. |

| 3. Signal Generation | The cleavage releases the reporter group, resulting in a change in absorbance or fluorescence. |

| 4. High-Throughput Screening | This change is measured using a plate reader to screen for compounds that inhibit the enzymatic reaction. |

Potential as a Chemical Building Block for Functional Materials or Bioconjugates

The structural features of this compound, namely the reactive amidino and anilide groups, position it as a potential chemical building block for the synthesis of functional materials and bioconjugates. Although specific applications of this exact compound are not widely reported, the extensive use of its analogue, 4-aminobenzoic acid (PABA), in these areas provides a strong indication of its potential. wikipedia.orgmdpi.com

Functional Materials:

Derivatives of PABA have been successfully used to coat nanoparticles, creating functionalized materials for various applications, including drug delivery. taylorandfrancis.com For instance, 4-aminobenzoic acid has been used to coat maghemite nanoparticles, which can then be functionalized with platinum-based anticancer drugs. taylorandfrancis.com Similarly, this compound could potentially be used to modify the surface of nanoparticles. The amidino group could impart a positive charge to the surface, which could be advantageous for interacting with negatively charged biological molecules or for layer-by-layer assembly of multilayered films. acs.orgchemimpex.com

Bioconjugation:

Bioconjugation involves the linking of biomolecules to other molecules, and PABA derivatives are utilized in this field. researchgate.net The amino group of PABA can be readily modified to attach it to other molecules. In a similar vein, the functional groups of this compound could be exploited for bioconjugation. The anilide nitrogen or the amidino group could potentially be functionalized to allow for covalent attachment to proteins, peptides, or other biomolecules. This could be used to create targeted drug delivery systems, diagnostic probes, or to immobilize enzymes on a solid support.

The synthesis of various derivatives from PABA is well-established, including the formation of esters, amides, and Schiff bases. nih.govwikipedia.org These synthetic strategies could likely be adapted for this compound to create a diverse library of compounds for materials science and bioconjugation applications.

Future Directions and Emerging Research Perspectives for 4 Amidinobenzoic Acid Anilide

Exploration of Novel Biological Targets for Amidine-Based Therapeutics

The unique structural features of 4-amidinobenzoic acid anilide, particularly the strongly basic amidino group, present opportunities for interaction with a variety of biological targets. vulcanchem.com This distinguishes it from its amino-group-containing counterpart, 4-aminobenzoic acid (PABA), which is a known intermediate in bacterial folate synthesis. vulcanchem.comnih.gov Consequently, research is expanding to identify novel biological pathways and molecular targets for therapeutics based on this amidine scaffold.

Derivatives of 4-aminobenzoic acid have already shown a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects against cancer cell lines. mdpi.com The chemical modification of PABA into Schiff bases, for instance, has yielded compounds with potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that the core structure of this compound could serve as a valuable starting point for developing new antimicrobial agents that may circumvent existing resistance mechanisms. vulcanchem.com

Furthermore, the exploration of amidine-based compounds as enzyme inhibitors is a promising area of research. vulcanchem.com For example, some amide-based peptidomimetics that incorporate amidine or guanidine (B92328) functionalities have been reported as inhibitors of transmembrane protease, serine 2 (TMPRSS2), a key enzyme in the life cycle of viruses like SARS-CoV-2. mdpi.com Given the structural similarities, this compound and its derivatives could be investigated for their potential to inhibit a range of enzymes involved in metabolic disorders or inflammatory pathways. vulcanchem.com The ability of the amidino group to participate in hydrogen bonding and ionic interactions makes it a strong candidate for binding to the active sites of various enzymes. vulcanchem.com

Development of Advanced Delivery Systems for Targeted Research Applications

The therapeutic potential of amidine-containing compounds like this compound can be significantly enhanced through the development of advanced drug delivery systems. These systems aim to improve the compound's stability, bioavailability, and targeting to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. genesispub.orgnih.gov

One promising approach is the use of nanoparticle-based delivery systems. researchgate.net For instance, α-aminoamidine polymers, which are biodegradable and biocompatible, can be formulated into complexes, micelles, liposomes, or microparticles for drug delivery. mit.edu These are particularly suitable for delivering labile agents due to their ability to buffer the pH of their surroundings. mit.edu Liposomes, which are versatile vesicles, can be engineered to encapsulate and deliver both water-soluble and fat-soluble drugs, and can be surface-modified to target specific cells or cross biological barriers like the blood-brain barrier. genesispub.org

Another area of development is the use of mucoadhesive polymers. These polymers can prolong the residence time of a drug at the site of absorption, leading to increased contact with the epithelial barrier and improved therapeutic outcomes. researchgate.net For localized therapies, such as in the treatment of certain cancers, drug-eluting microspheres are being explored for precise drug delivery to tumors. researchgate.net These advanced delivery systems hold the potential to overcome limitations of conventional drug administration, such as non-specific targeting and systemic toxicity. genesispub.org

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of "omics" technologies offers a powerful, systems-level approach to understanding the biological effects of this compound. humanspecificresearch.orgnih.gov These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive profile of the molecular changes induced by the compound within a biological system. humanspecificresearch.orgresearchgate.net

Genomics can be used to study the genetic material of an organism to identify potential genetic variations that may influence the response to amidine-based compounds. humanspecificresearch.org

Transcriptomics analyzes the complete set of RNA transcripts, providing insights into how this compound may alter gene expression patterns. humanspecificresearch.org

Proteomics focuses on the large-scale study of proteins, which are often the direct targets of drug molecules. This can help in identifying the specific proteins that interact with the compound and the downstream effects on cellular pathways. humanspecificresearch.orgresearchgate.net

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, offering a snapshot of the metabolic status of a system and how it is perturbed by the compound. nih.gov

By integrating data from these different omics platforms, researchers can build a holistic view of the compound's mechanism of action, identify potential biomarkers for efficacy or toxicity, and accelerate the discovery of new therapeutic applications. humanspecificresearch.orgresearchgate.net This multi-omics approach is particularly valuable for understanding the complex interactions of a compound within a living organism and for advancing personalized medicine. nih.gov

Challenges and Opportunities in the Translational Research of Amidine-Containing Compounds

The translation of promising amidine-containing compounds like this compound from preclinical research to clinical applications presents both significant challenges and exciting opportunities. nih.gov A major hurdle in drug development is the high failure rate of compounds in clinical trials, often due to unforeseen safety issues or lack of efficacy. nih.gov

One of the key challenges lies in the synthesis and modification of amide-based compounds. While the amide bond is a common feature in many pharmaceuticals, its formation can require harsh reagents and lead to waste products, posing challenges for sustainable and large-scale production. researchgate.net Furthermore, the stability of the amide bond can be a concern, as it can be susceptible to hydrolysis. numberanalytics.com

Despite these challenges, the structural versatility of compounds like this compound offers immense opportunities. nih.gov The ability to modify the structure at different positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. researchgate.net For instance, the development of more efficient and selective methods for synthesizing amides is an active area of research. numberanalytics.com

常见问题

Q. What are the standard synthetic routes for 4-Amidinobenzoic acid anilide?

The compound can be synthesized via acylation of aniline derivatives using activated carboxylic acid intermediates. For example, reacting 4-amidinobenzoyl chloride with aniline in anhydrous ether under controlled pH conditions yields the anilide. Purification involves recrystallization from ethanol or methanol, with purity verified by HPLC (>98%) and melting point analysis (>300°C) . Structural analogs, such as 4,4′-Diamino Benzanilide, follow similar pathways using acid chlorides and aromatic amines .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (e.g., HPLC-QTOF) is preferred for its sensitivity and specificity. Sample preparation includes protein precipitation with acetonitrile, followed by solid-phase extraction to isolate the compound. Method validation should assess linearity (1–100 ng/mL), recovery (>90%), and matrix effects . For solubility studies, DMSO or DMF is recommended for stock solutions (10–14 mg/mL), with PBS (pH 7.2) dilution for biological assays .

Q. How does this compound interact with folate biosynthesis enzymes?

Structural analogs like 4-aminobenzoic acid (PABA) are substrates for dihydropteroate synthase (DHPS), a key enzyme in microbial folate synthesis. Competitive inhibition assays using recombinant DHPS can evaluate the anilide’s binding affinity (IC₅₀) via spectrophotometric monitoring of dihydropteroate formation at 320 nm .

Q. What storage conditions ensure the stability of this compound?

The compound is hygroscopic and light-sensitive. Store desiccated at room temperature (20–25°C) in amber glass vials under inert gas (e.g., argon). Stability should be confirmed annually via HPLC to detect degradation products (>99% purity threshold) .

Advanced Research Questions

Q. How can metabolic profiling resolve discrepancies in this compound’s bioavailability?

Use a dual-phase approach:

- In vitro: Incubate with human liver microsomes (HLMs) and CYP450 cofactors. Identify phase I metabolites (e.g., hydroxylation) via UPLC-MS/MS.

- In vivo: Administer radiolabeled compound (³H or ¹⁴C) to model organisms. Collect plasma, urine, and feces for scintillation counting and metabolite mapping. Compare to oral PABA pharmacokinetics to assess structural influences on absorption .

Q. What strategies address crystallographic challenges in determining this compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves hydrogen-bonding networks and conformation. For poorly diffracting crystals, employ synchrotron sources or computational modeling (DFT) to optimize lattice energy and packing motifs .

Q. How do experimental design choices impact reproducibility in enzyme inhibition studies?

- Variable control: Standardize enzyme batches (e.g., DHPS activity ±5%) and substrate concentrations (Km ±10%).

- Data normalization: Express inhibition as % activity relative to negative controls (no inhibitor) and positive controls (e.g., sulfonamides).

- Statistical rigor: Use triplicate replicates and ANOVA to address batch-to-batch variability .

Q. How can FAIR principles enhance data management for this compound research?

Utilize platforms like Chemotion ELN for raw data archiving and nmrXiv for spectral datasets. Annotate metadata (e.g., synthesis conditions, assay parameters) using standardized ontologies. Public repositories like RADAR4Chem ensure long-term accessibility and peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。